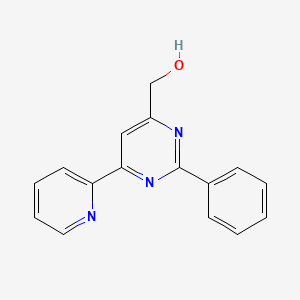
(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-acetylpyridine with substituted benzaldehyde in the presence of a base such as sodium hydroxide, followed by cyclization with urea or thiourea . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, catalyst-free synthesis methods have been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Phenyl-6-(pyridin-2-yl)pyrimidin-4-yl)methanol involves its interaction with specific molecular targets. For instance, it can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation . The compound may also interact with DNA and RNA, affecting cellular processes and exhibiting cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl group and have shown similar biological activities.
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These derivatives are structurally related and have been studied for their anti-cancer properties.
Propiedades
Número CAS |
922726-29-2 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
(2-phenyl-6-pyridin-2-ylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c20-11-13-10-15(14-8-4-5-9-17-14)19-16(18-13)12-6-2-1-3-7-12/h1-10,20H,11H2 |
Clave InChI |
HVTUNNKDCXTKMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC=N3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



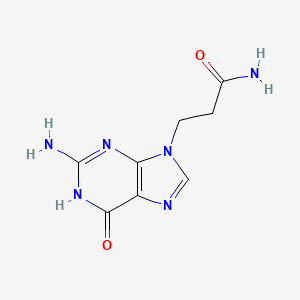

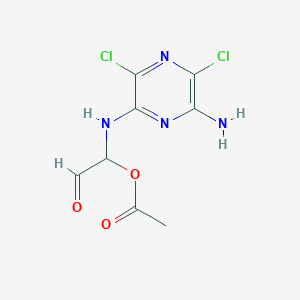


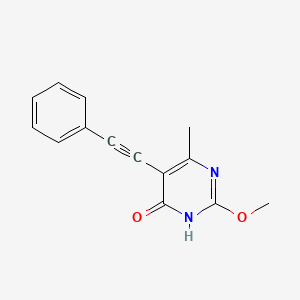
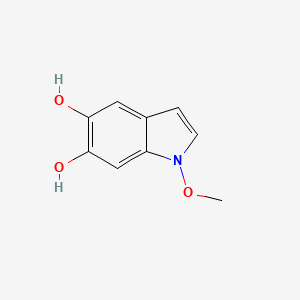

![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
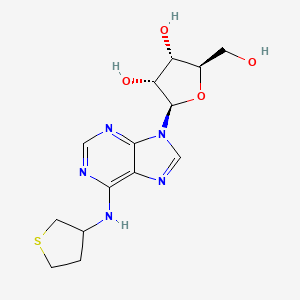
![6-Fluoro-N-[(naphthalen-1-yl)methyl]-7-(piperazin-1-yl)quinazolin-4-amine](/img/structure/B12928393.png)
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)

